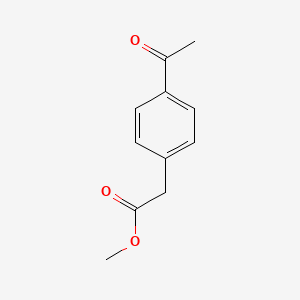

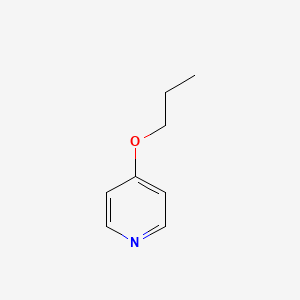

4-Propoxypyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives has been studied extensively. For instance, an inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .Applications De Recherche Scientifique

1. Plant Growth Research

4-Propoxypyridine, among other compounds, is used in physiological plant research. It serves as an inhibitor of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This impacts cell division, elongation, and senescence in plants (Grossmann, 1990).

2. Analytical Chemistry

In the field of analytical chemistry, derivatives of 4-Propoxypyridine, like 4-aminoantipyrine, are used for the colorimetric determination of propoxur in pesticide formulations and water samples. This method is based on the alkaline hydrolysis of pesticides (Venkateswarlu & Seshaiah, 1995).

3. Neurological Disorders

Research has explored the effects of 4-aminopyridine, a compound related to 4-Propoxypyridine, in the context of multiple sclerosis. It is found to improve symptoms in some patients, potentially due to its effects on synaptic transmission and muscle twitch tension (Smith, Felts & John, 2000).

4. Alzheimer's Disease Research

N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), a compound related to 4-Propoxypyridine, has shown potential in the treatment of Alzheimer's disease due to its cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).

5. Mass Spectrometry Research

Isomeric propoxypyridines, including 4-propoxypyridine, have been studied for their dissociation reactions in mass spectrometry. This research provides insights into the mechanistic aspects of these reactions, crucial for analytical applications (Molenaar‐Langeveld, Gremmen, Ingemann & Nibbering, 2000).

6. Solar Cell Research

In the development of dye-sensitized solar cells, 2-Methyl-4-propoxypyridine has been used as an additive. Its addition influences the recombination rate at interfaces and shifts the band edge of TiO2, impacting the open-circuit photovoltage of solar cells (Yin et al., 2007).

7. Cognitive Disorders

Studies on compounds like ABT-089, derived from 4-propoxypyridine, show positive effects in rodent and primate models for cognitive enhancement. This class of compounds targets nicotinic acetylcholine receptors, suggesting potential treatments for cognitive disorders (Lin et al., 1997).

Orientations Futures

The future directions in the study of “4-Propoxypyridine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Advances in techniques such as directed evolution could also open up new possibilities for the development of novel pyridine derivatives .

Propriétés

IUPAC Name |

4-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-7-10-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXXIBSFLIDCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563910 | |

| Record name | 4-Propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxypyridine | |

CAS RN |

75124-98-0 | |

| Record name | 4-Propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)